Home > Products > Building Blocks P7599 > Beraprost sodium
Beraprost sodium - 88475-69-8

Beraprost sodium

Catalog Number: EVT-261733
CAS Number: 88475-69-8
Molecular Formula: C24H29NaO5
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beraprost sodium is a chemically stable analogue of prostacyclin (prostaglandin I2, PGI2). [, , ] It belongs to the class of drugs known as prostaglandins, which are lipid compounds that act as autocrine or paracrine factors, influencing various physiological processes. [] Beraprost sodium is utilized in scientific research to investigate its effects on various biological systems due to its stability and similarity to prostacyclin.

Prostacyclin (PGI2)

  • Compound Description: Prostacyclin, also known as prostaglandin I2, is a naturally occurring prostaglandin that acts as a potent vasodilator and inhibitor of platelet aggregation. [, , , , , , ] It is produced by endothelial cells, which line the blood vessels.
  • Relevance: Beraprost sodium is a synthetic analog of prostacyclin, designed to mimic its beneficial effects on the cardiovascular system. [, , , , , , ] While prostacyclin is highly unstable, beraprost sodium offers greater chemical stability and a longer duration of action, making it suitable for oral administration.

Epoprostenol

  • Compound Description: Epoprostenol is a synthetic form of prostacyclin used to treat pulmonary arterial hypertension. [, ] Like prostacyclin, epoprostenol is a potent vasodilator and inhibitor of platelet aggregation.

Prostaglandin E1 (PGE1)

  • Compound Description: Prostaglandin E1 is a naturally occurring prostaglandin with vasodilatory effects. [, , ] It also possesses anti-inflammatory properties.

Iloprost

  • Relevance: Iloprost and beraprost sodium are both stable prostacyclin analogs with similar therapeutic applications. They exert their effects by binding to the prostacyclin receptor (IP receptor). []

Dibutyl cyclic Adenosine Monophosphate (cAMP)

  • Compound Description: cAMP is a second messenger molecule that plays a crucial role in various cellular processes, including vasodilation. []
  • Relevance: Beraprost sodium, like other prostacyclin analogs, increases intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation. []

N-propyl-N-nitrosourea (PNU)

  • Compound Description: PNU is a known carcinogen, particularly in the hematopoietic system and small intestine of F344 rats. []
  • Relevance: In a study evaluating the potential tumor-promoting effects of beraprost sodium, PNU served as a positive control. [] Unlike PNU, beraprost sodium did not demonstrate any tumor-enhancing effects in this study.

Alprostadil

  • Compound Description: Alprostadil is a synthetic form of prostaglandin E1 with vasodilatory properties. [] It is used to treat erectile dysfunction and certain circulatory disorders.
  • Relevance: In a study investigating treatment options for chronic renal failure, alprostadil was used sequentially with beraprost sodium. [] While both drugs are vasodilators, they belong to different prostaglandin subclasses and have distinct pharmacological profiles.

Irbesartan

  • Compound Description: Irbesartan is an angiotensin II receptor blocker commonly used to treat hypertension and diabetic nephropathy. []
  • Relevance: A study investigated the combined therapeutic effect of beraprost sodium and irbesartan on diabetic nephropathy. [] The rationale behind this combination lies in their complementary mechanisms of action, targeting different pathways involved in the pathogenesis of diabetic nephropathy.

Benazepril

  • Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. []
  • Relevance: Similar to irbesartan, benazepril was studied in combination with beraprost sodium to assess their combined effects on diabetic nephropathy. [] Both drugs target different aspects of the renin-angiotensin-aldosterone system, potentially offering synergistic renoprotective effects.
Synthesis Analysis

Methods and Technical Details

The synthesis of beraprost sodium typically involves multiple steps that include the protection of functional groups, oxidation, and reduction processes. A notable method includes:

  1. Protection of Hydroxyl Groups: The primary hydroxyl group is often protected using tert-butyldimethylsilyl chloride.
  2. Oxidation: The protected compound undergoes oxidation to convert hydroxyl groups into carbonyls using reagents like dicyclohexylcarbodiimide or Swern oxidation methods.
  3. Formation of Sodium Salt: The final step involves treating the compound with sodium hydroxide to yield beraprost sodium .
Molecular Structure Analysis

Structure and Data

Beraprost sodium has a complex molecular structure characterized by multiple stereocenters. Its chemical formula can be represented as C21_{21}H30_{30}O5_{5}Na. The molecular structure features a bicyclic framework with various functional groups that contribute to its biological activity.

The stereochemistry of beraprost sodium is critical for its function, with specific configurations enhancing its interaction with prostacyclin receptors .

Structural Data

  • Molecular Weight: Approximately 394.46 g/mol
  • Melting Point: The compound typically exhibits a melting point in the range of 100-110°C .
  • Solubility: Beraprost sodium is soluble in water and organic solvents, facilitating its formulation into various pharmaceutical preparations.
Chemical Reactions Analysis

Reactions and Technical Details

Beraprost sodium participates in several chemical reactions during its synthesis:

  1. Oxidation Reactions: The conversion of alcohols to carbonyls is a critical step, often involving hazardous reagents like dicyclohexylcarbodiimide.
  2. Reduction Reactions: Reduction steps are necessary to convert intermediates into the final product, utilizing reducing agents such as sodium borohydride or diisobutylaluminium hydride .
  3. Deprotection Reactions: After synthesis, protecting groups must be removed to yield the active pharmaceutical ingredient.

These reactions require careful control of conditions to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

Beraprost sodium mimics the effects of natural prostacyclin by binding to prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. Upon binding:

  • Vasodilation: It induces relaxation of vascular smooth muscle, leading to increased blood flow.
  • Inhibition of Platelet Aggregation: By preventing platelet activation, it reduces the risk of thrombosis.

Studies have shown that beraprost sodium effectively improves renal blood flow in models of kidney disease by mitigating tubulointerstitial hypoxia, which is crucial for preserving renal function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Odor: Odorless.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Aqueous solutions typically exhibit a neutral pH.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

These properties are essential for formulating beraprost sodium into effective pharmaceutical products.

Applications

Beraprost sodium has several significant applications in medical science:

  1. Treatment of Peripheral Artery Disease: It improves blood flow in patients with vascular diseases.
  2. Management of Pulmonary Hypertension: Its vasodilatory effects help alleviate symptoms associated with high blood pressure in pulmonary arteries.
  3. Renal Protection: Emerging research indicates its potential benefits in treating renal diseases by improving glomerular filtration rates and reducing hypoxia-related damage .
Introduction to Beraprost Sodium

Historical Development and Approval Milestones

Beraprost sodium emerged from efforts to develop stable, orally active prostacyclin (PGI₂) analogues. Prostacyclin, identified in the 1970s as a potent vasodilator and platelet inhibitor, had limited therapeutic utility due to extreme chemical instability (t½: 3 min). Researchers at Toray Industries synthesized beraprost in the 1980s by modifying the PGI₂ structure to enhance stability while retaining biological activity. Key modifications included:

  • Replacement of the enol ether moiety with a benzene ring
  • Introduction of methyl and unsaturated side chains to resist β-oxidation [1] [5]

Japan granted first global approval in January 1992 under the brand name Dorner for pulmonary arterial hypertension (PAH) and peripheral vascular diseases. South Korea later approved it for PAH management. While not FDA-approved, it holds investigational status in the US and Europe. Recent milestones include Chinese regulatory designation as an "Overseas New Drug Urgently Needed in Clinical Settings" (2023) and ongoing Phase 4 trials evaluating extended-release formulations for connective tissue disease-associated PAH (NCT CTR20250468) [3] [5] [8].

Table 1: Key Development Milestones of Beraprost Sodium

YearMilestoneRegion/Identifier
1980sDiscovery and synthesis by Toray IndustriesJapan
1992Initial approval for PAHJapan (Brand: Dorner)
2002Phase III trials for intermittent claudicationEurope (discontinued)
2023"Urgently Needed Drug" designationChina
2024-2025Phase 4 post-marketing trialsChina (CTR20250468)

Chemical Structure and Classification as a Prostacyclin Analogue

Beraprost sodium (C₂₄H₂₉NaO₅; MW 420.47 g/mol) is a sodium salt of the carboxylic acid derivative of beraprost. Its systematic IUPAC name is:Sodium 4-[(2S,3R,4R,6S)-4-hydroxy-3-[(1E,3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl]-7-oxatricyclo[6.4.0.0²,⁶]dodeca-1(8),9,11-trien-9-yl]butanoate [4] [8].

Structural features include:

  • Core structure: Rigid cyclopenta[b]benzofuran scaffold replacing PGI₂'s labile bicyclic system
  • Stereochemistry: Four chiral centers (2S,3R,4R,6S) essential for IP receptor binding
  • Side chains:
  • Upper chain: 3-Hydroxy-4-methyloct-1-en-6-yne moiety (E-configuration at C1-C2)
  • Lower chain: Carboxylated butanoic acid chain for sodium salt formation
  • Sodium coordination: Ionic bond between carboxylic oxygen and Na⁺ (stabilizes crystalline form) [2] [5] [6]

Table 2: Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₂₄H₂₉NaO₅
CAS Registry Number88475-69-8
SMILES Notation[Na⁺].[H][C@@]12CC@HC@@H[C@]1([H])C1=C(O2)C(CCCC([O⁻])=O)=CC=C1
XLogP3.81
Hydrogen Bond Donors2 (phenolic OH, aliphatic OH)
Hydrogen Bond Acceptors5
ChEMBL IDCHEMBL435883
Prostacyclin Analog TypeOrally active, chemically stable PGI₂ agonist

The structural modifications confer remarkable stability versus natural prostacyclin, with an elimination half-life of 35–40 minutes versus 3 minutes for epoprostenol. The sodium salt form enhances aqueous solubility (50 mg/mL in water) and oral bioavailability (50–70%) [4] [5] [6].

Pharmacological Classification and Therapeutic Class

Beraprost sodium is pharmacologically classified as:

  • Prostacyclin Receptor Agonist: Selective agonist for the IP receptor (PTGIR; KEGG Entry hsa:5739) with 76% sequence homology binding to natural PGI₂ [2] [8]
  • Antiplatelet Agent: Inhibits platelet aggregation via cAMP elevation (DG01712 per KEGG) [8]
  • Vasodilator: Reduces systemic and pulmonary vascular resistance through smooth muscle relaxation [1] [7]

Therapeutically, it belongs to two ATC classes:

  • B01AC19 (Platelet aggregation inhibitors excluding heparin)
  • C02KX (Other antihypertensives, though PAH-specific classifications vary) [8]

Mechanistically, beraprost activates Gₛ-protein-coupled IP receptors, triggering adenylate cyclase activation and intracellular cAMP elevation. This cascade causes:

  • Vasodilation: cAMP-dependent protein kinase A (PKA) phosphorylates myosin light chain kinase, reducing calcium sensitivity in vascular smooth muscle
  • Antiplatelet effects: cAMP inhibits platelet shape change, granule release, and GPIIb/IIIa activation
  • Antiproliferative actions: Suppresses vascular smooth muscle proliferation via cAMP response element-binding protein (CREB) pathways [1] [6] [7]

Table 3: Pharmacological Targets and Downstream Effects

TargetSignaling PathwayBiological EffectTherapeutic Impact
IP Receptor (PTGIR)Gₛ-AC-cAMP-PKAVascular smooth muscle relaxationPulmonary/systemic vasodilation
IP Receptor (PTGIR)cAMP-PDE3 inhibitionReduced platelet aggregationThrombosis prevention
Peroxisome PPAR-β/δTranscriptional regulationAnti-inflammatory gene expressionVascular remodeling inhibition
MAPK pathwaysERK1/2 suppressionInhibition of VSMC proliferationAntiremodeling in PAH

Current clinical applications focus on:

  • Pulmonary Arterial Hypertension (PAH): Improves exercise capacity and hemodynamics in idiopathic, heritable, and connective tissue disease-associated PAH [1] [3]
  • Peripheral Artery Disease: Alleviates symptoms of intermittent claudication (though phase III data were mixed) [7]
  • Investigational Uses: Diabetic nephropathy (reduces albuminuria), reperfusion injury (cytoprotective effects), and Buerger's disease [6] [8]

Emerging research indicates pleiotropic effects beyond vasodilation, including:

  • Angiogenesis promotion: Tube formation in endothelial cells at 0.1–10 μM concentrations [6]
  • Renal protection: Attenuates renal interstitial fibrosis via oxidative stress reduction (demonstrated at 0.6 mg/kg/day in murine models) [6]
  • Endothelial stabilization: Enhances VE-cadherin expression at cell junctions under hypoxic conditions [6]

Properties

CAS Number

88475-69-8

Product Name

Beraprost sodium

IUPAC Name

sodium;4-[(2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

Molecular Formula

C24H29NaO5

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17?,19-,20-,21+,23+;/m1./s1

InChI Key

YTCZZXIRLARSET-LCIAKFPNSA-M

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Synonyms

Sodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate; dl-4-[(1R,2R,3aS,8bS)-2,3,3a,8b-Tetrahydro-2-hydroxy-[(3S,4RS)-3-hydroxy-4-methyl-oct-6-yne-(E)-1-enyl]-5-cyclopenta[b]benzofuranyl]butanoic

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.